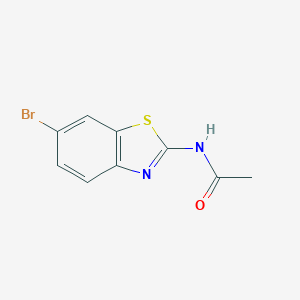

N-(6-bromo-1,3-benzotiazol-2-il)acetamida

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzothiazole derivatives, which includes compounds like “N-(6-bromo-1,3-benzothiazol-2-yl)acetamide”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

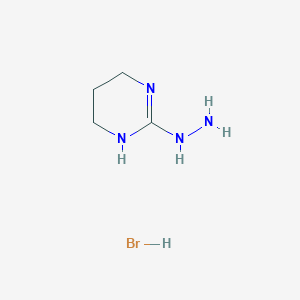

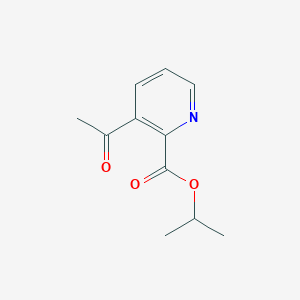

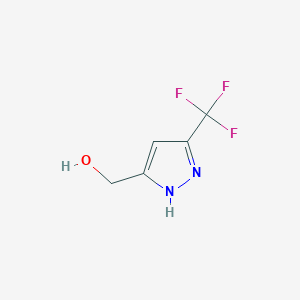

The molecular structure of “N-(6-bromo-1,3-benzothiazol-2-yl)acetamide” consists of a benzothiazole ring which is a bicyclic compound made up of benzene and thiazole rings . The benzothiazole ring is substituted at the 6th position with a bromine atom .Mecanismo De Acción

Target of Action

N-(6-bromo-1,3-benzothiazol-2-yl)acetamide is a chemical compound that has gained significant attention due to its potential applications in various fields . .

Mode of Action

Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .

Biochemical Pathways

Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Result of Action

Benzothiazole derivatives have shown inhibitory effects againstMycobacterium tuberculosis .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of using N-(6-bromo-1,3-benzothiazol-2-yl)acetamide in lab experiments is its high purity and stability. This compound is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Direcciones Futuras

There are numerous future directions for the use of N-(6-bromo-1,3-benzothiazol-2-yl)acetamide in scientific research. One potential direction is the development of new drugs based on this compound, which could be used in the treatment of various diseases. Another potential direction is the use of this compound in the synthesis of new organic compounds, which could have a wide range of applications in different fields. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity, which could help to optimize its use in different experiments.

Conclusion:

In conclusion, N-(6-bromo-1,3-benzothiazol-2-yl)acetamide is a promising compound that has numerous scientific research applications. Its unique properties make it an ideal candidate for use in different laboratory experiments, including drug development and organic synthesis. While further research is needed to fully understand its mechanism of action and potential toxicity, this compound holds great promise for the future of scientific research.

Aplicaciones Científicas De Investigación

Aplicaciones Antibacterianas y Antifúngicas

Se ha reportado que las benzotiazoles exhiben actividades antibacterianas y antifúngicas significativas. Pueden utilizarse en el desarrollo de nuevos agentes terapéuticos contra diversas infecciones bacterianas y fúngicas .

Propiedades antioxidantes

Estos compuestos también pueden servir como antioxidantes, ayudando a proteger las células del daño causado por los radicales libres .

Actividad antimicrobiana

Las propiedades antimicrobianas de las benzotiazoles las convierten en candidatas para el tratamiento de enfermedades causadas por microbios .

Efecto antiproliferativo

Las benzotiazoles han mostrado efectos antiproliferativos, que podrían ser útiles en la investigación del cáncer para inhibir el crecimiento de las células cancerosas .

Uso antiinflamatorio

Sus propiedades antiinflamatorias sugieren aplicaciones potenciales en el tratamiento de afecciones relacionadas con la inflamación .

Inhibición enzimática

Algunas benzotiazoles actúan como inhibidores enzimáticos, que podrían aplicarse en el desarrollo de fármacos para diversas enfermedades .

Fármacos antiepilépticos

Se han utilizado en la síntesis de fármacos antiepilépticos, proporcionando opciones de tratamiento para la epilepsia .

Compuestos antituberculosos

Los recientes desarrollos sintéticos han destacado los compuestos basados en benzotiazol como posibles agentes antituberculosos con prometedora actividad in vitro e in vivo .

Propiedades

IUPAC Name |

N-(6-bromo-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2OS/c1-5(13)11-9-12-7-3-2-6(10)4-8(7)14-9/h2-4H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVCKQTVKWZSELH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(S1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione](/img/structure/B177642.png)